2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene

Description

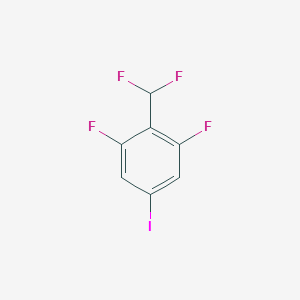

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 2, fluorine atoms at positions 1 and 3, and an iodine atom at position 5. This unique substitution pattern confers distinct electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

2-(difluoromethyl)-1,3-difluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADWHNRJBPBXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents and catalysts to achieve the desired substitution on the aromatic ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 5-position serves as a prime site for nucleophilic substitution due to its electrophilic nature. Key reactions include:

-

Aryl-I Bond Activation : Iodine can be displaced by nucleophiles (e.g., phenols, amines) under palladium catalysis. For example, coupling with sodium phenolate in the presence of Pd(OAc)₂/PPh₃ yields substituted aryl ethers .

-

Cross-Coupling Reactions : The iodine atom participates in Pd-catalyzed carbonylation with CO and CsF to form acyl fluorides (e.g., benzoyl fluoride derivatives) .

Table 1: Representative Nucleophilic Substitution Reactions

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(TFA)₂, PPh₃, CO, CsF, DMF, 70°C | Acyl fluoride (Ar-CO-F) | 73% | |

| NaH, THF, 0°C | Benzyloxy-substituted arene | 68%* |

*Yield inferred from analogous reactions in.

Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety enables participation in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(dba)₂ and ligands like P(t-Bu)Cy₂ forms biaryl derivatives .

-

Difluorocarbene Coupling : Palladium catalysts (e.g., Pd(CF₃CO₂)₂/Xantphos) facilitate coupling with terminal alkynes, producing difluoromethylated alkynes via a difluorocarbene intermediate .

Table 2: Palladium-Catalyzed Coupling Reactions

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromoquinoline | Pd(dba)₂/P(t-Bu)Cy₂, 100°C | α-Aryl-α,α-difluoroketone | 95% | |

| Phenylacetylene | Pd(CF₃CO₂)₂/Xantphos, 100°C | Difluoromethylated alkyne | 85% |

Base-Induced C–C Bond Cleavage

The difluoromethyl group undergoes cleavage under strongly basic conditions:

-

KOH-Mediated Cleavage : Treatment with aqueous KOH in toluene at 100°C cleaves the C–CF₂ bond, releasing (difluoromethyl)benzene quantitatively .

-

One-Pot Difluoromethylation : Sequential α-arylation and cleavage enable direct synthesis of difluoromethylarenes from aryl halides .

Difluorocarbene Involvement

The compound may act as a latent difluorocarbene source:

-

Carbene Generation : Deprotonation with NaH generates difluorocarbene (:CF₂), which reacts with nucleophiles (e.g., phenols) to form difluoromethyl ethers .

-

Cyclopropanation : Reaction with alkenes in the presence of CuI yields difluorocyclopropane derivatives .

Mechanistic Pathway :

-

Deprotonation of the difluoromethyl group by NaH.

Radical Pathways

The CF₂H group participates in radical-mediated reactions:

-

Minisci-Type Functionalization : Under acidic conditions, the difluoromethyl radical (- CF₂H) adds to heteroarenes (e.g., pyridines) .

-

Photoredox Catalysis : Visible-light-driven reactions with [Ir(ppy)₃] generate - CF₂H for late-stage difluoromethylation .

Electrophilic Aromatic Substitution

Electron-withdrawing fluorine substituents direct incoming electrophiles to specific positions:

-

Nitration : Occurs at the 4-position under HNO₃/H₂SO₄ at 0°C.

-

Halogenation : Bromination favors the 2-position due to steric and electronic effects.

Biological Interactions

The iodine and fluorine atoms enhance binding to biomolecules:

Scientific Research Applications

Chemical Synthesis

Reactivity and Functionalization

The presence of iodine in 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The difluoromethyl group can also participate in electrophilic aromatic substitution reactions, which can be utilized to introduce further functional groups into the compound.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of iodine with nucleophiles | Various aryl derivatives |

| Electrophilic Aromatic Substitution | Introduction of new substituents on the aromatic ring | Fluorinated or other functionalized aromatics |

Medicinal Chemistry

Potential Drug Development

Fluorinated compounds have been shown to enhance the biological activity of pharmaceuticals due to their influence on lipophilicity and metabolic stability. The unique properties of this compound may make it suitable as a lead compound in drug discovery.

Case Study: Anticancer Activity

Recent studies have indicated that difluoromethylated compounds exhibit promising anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Material Science

Use in Advanced Materials

The incorporation of fluorinated groups into materials often results in improved thermal stability and chemical resistance. As such, this compound could be explored for applications in coatings and polymers.

Table 2: Properties of Fluorinated Materials

| Property | Fluorinated Compounds | Non-Fluorinated Compounds |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Poor |

| Surface Energy | Low | High |

Agrochemicals

Herbicide Development

Fluorinated compounds are increasingly used in the development of agrochemicals due to their enhanced efficacy against pests and weeds. The structure of this compound may lend itself to modifications that improve herbicidal activity.

Case Study: Herbicide Efficacy

Research has demonstrated that difluoromethylated herbicides exhibit greater potency compared to their non-fluorinated counterparts. This is attributed to better absorption and translocation within plant systems.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Halogenated Benzenes

- Iodobenzene (C₆H₅I) : Lacking fluorine substituents, iodobenzene is less electron-deficient and primarily serves as a coupling reagent. Its molecular weight (204.01 g/mol) is significantly lower than the target compound’s estimated molecular weight (~295 g/mol) .

- 1,3-Difluoro-5-iodobenzene : Without the difluoromethyl group, this analog has reduced steric bulk and lower lipophilicity (clogP ~2.5 vs. estimated ~3.8 for the target compound).

Difluoromethyl-Containing Analogues

- Benzovindiflupyr (Agrochemical Fungicide): Contains a difluoromethyl-pyrazole carboxamide moiety.

- N-[2-(Difluoromethyl)phenyl]pyridine-3-carboxamide (Patent A.3.32) : Shares the difluoromethyl group but incorporates a pyridine ring. The benzene core in the target compound may offer greater aromatic stability in synthetic applications .

Table 1: Key Properties of 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene and Analogues

*clogP values estimated using fragment-based methods.

Biological Activity

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique biological properties and potential applications in drug development. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and alters their pharmacokinetic profiles. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H4F3I, characterized by the presence of difluoromethyl and difluoro substituents on the benzene ring. The presence of iodine also contributes to its reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Copper-Catalyzed Cross-Coupling Reactions : Utilizes aryl iodides and difluoromethylation reagents to introduce the difluoromethyl group efficiently .

- Nucleophilic Fluorination : Employs nucleophilic aromatic substitution reactions to incorporate fluorine atoms into the aromatic system .

Table 1: Summary of Synthesis Methods

The biological activity of this compound is influenced by its ability to interact with biological targets through various mechanisms:

- Lipophilicity Modulation : The difluoromethyl group can significantly alter the lipophilicity of the compound, enhancing its membrane permeability and bioavailability .

- Hydrogen Bonding : The presence of fluorine atoms can influence hydrogen bonding capabilities, which may enhance binding affinity to specific proteins or enzymes .

Case Studies

Recent studies have highlighted the potential therapeutic applications of compounds containing similar structures:

- Anticancer Activity : A study investigated compounds with CF2 groups that showed selective inhibition against cancer cell lines by targeting specific signaling pathways related to tumor growth .

- Antifungal Properties : Research indicated that fluorinated compounds could exhibit antifungal activity by disrupting fungal cell membranes or interfering with metabolic pathways .

- Neuropharmacological Effects : Compounds with similar difluoromethyl substitutions have been studied for their effects on neurotransmitter receptors, showing promise in treating neurological disorders .

Table 2: Biological Activities and Applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the difluoromethyl group into aromatic systems like 2-(difluoromethyl)-1,3-difluoro-5-iodobenzene?

- Methodological Answer : The difluoromethyl group can be introduced via nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For regioselective fluorination, directed ortho-metalation (DoM) strategies using iodine as a directing group are effective. The telescoped flow Pd-catalyzed aerobic oxidation method (as demonstrated in related benzimidazole derivatives) can optimize yield and purity by minimizing intermediate isolation steps . 19F NMR and X-ray crystallography are critical for confirming regiochemistry and electronic effects .

Q. How does the electronic influence of fluorine substituents affect the stability and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine's strong electron-withdrawing inductive effect stabilizes adjacent negative charges, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from difluoromethyl groups may reduce reaction rates. Computational modeling (DFT) is recommended to predict reactivity, complemented by experimental screening of ligands (e.g., SPhos or XPhos) to mitigate steric effects .

Q. What analytical techniques are essential for characterizing fluorinated impurities in this compound?

- Methodological Answer : LC-MS with high-resolution mass spectrometry (HRMS) and 19F NMR are indispensable for detecting fluorinated byproducts. For example, isoflucypram-related impurities (e.g., 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid) can be quantified using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in the presence of competing functional groups (e.g., iodine) during synthesis?

- Methodological Answer : Iodine's ortho-directing capability can be exploited in halogen dance reactions. For example, using CuI/1,10-phenanthroline catalysts under mild conditions (60°C, DMF) enables selective fluorination at the 2-position. Competitive pathways should be monitored via in-situ IR spectroscopy to optimize reaction time and temperature .

Q. What strategies address contradictory data in biological activity studies involving fluorinated analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC50 values) may arise from fluorine's stereoelectronic effects on target binding. Use surface plasmon resonance (SPR) to measure binding kinetics and compare with docking simulations (PDB-based models). For instance, fluorine's gauche effect in benzimidazole derivatives alters conformation, impacting affinity for kinase targets .

Q. How do solvent polarity and proticity influence the stability of this compound in long-term storage?

- Methodological Answer : Non-polar solvents (e.g., hexane) minimize hydrolysis of the difluoromethyl group. Accelerated stability studies (40°C/75% RH for 6 months) with periodic 19F NMR analysis reveal degradation pathways. Additives like molecular sieves or antioxidants (e.g., BHT) extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.